CHM-1
Overview
Description
Mechanism of Action
Target of Action
CHM-1, also known as NSC-656158, this compound hydrate, CHM 1, or 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for maintaining cell structure and conducting cell division .
Mode of Action
This compound interacts with tubulin at the colchicine-binding site , markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase . The compound achieves this by activating the Cdc2/cyclin B1 complex activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By disrupting microtubule organization, this compound causes cell cycle arrest at the G2-M phase . This arrest is achieved through the activation of the Cdc2/cyclin B1 complex, a key regulator of the cell cycle .
Pharmacokinetics
The compound’s potent and selective antitumor activity against human hepatocellular carcinoma, both in vitro and in vivo, suggests that it has favorable bioavailability .
Result of Action
This compound induces apoptosis in cancer cells, characterized by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus . Importantly, this compound inhibits tumor growth and prolongs the lifespan in mice inoculated with HA22T cells . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .
Biochemical Analysis
Biochemical Properties
CHM-1 interacts with tubulin at the colchicine-binding site, markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity .
Cellular Effects
This compound has been shown to induce growth inhibition of HA22T, Hep3B, and HepG2 cells in a concentration-dependent manner . Interestingly, it does not obviously impair the viability of normal cells at the IC50 for liver cancer cells . This compound-induced apoptosis is characterized by immunofluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin at the colchicine-binding site, which inhibits tubulin polymerization . This leads to disruption of microtubule organization and cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity . This compound-induced cell death, activation of Cdc2 kinase activity, and elevation of MPM2 phosphoepitopes are profoundly attenuated by roscovitine, a specific cyclin-dependent kinase inhibitor .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth and prolong lifespan in mice inoculated with HA22T cells
Preparation Methods
Synthetic Routes and Reaction Conditions
CHM-1 is synthesized through a series of chemical reactions involving the substitution of specific functional groups on a quinolone backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
CHM-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinolone ring.
Substitution: Substitution reactions involve replacing specific functional groups with others to create different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
Scientific Research Applications
CHM-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antimitotic agents and their mechanisms.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new antitumor drugs and chemical probes for biological research
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another microtubule-destabilizing agent with similar antimitotic properties.
Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.
Vinblastine: A microtubule-destabilizing agent used in chemotherapy.
Uniqueness of CHM-1
This compound is unique due to its selective antitumor activity against hepatocellular carcinoma and its ability to induce apoptosis through a caspase-independent pathway. Unlike other compounds, this compound does not modulate the caspase cascade, making it a promising candidate for further development as a chemotherapeutic agent .
Properties
IUPAC Name |
6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYDAPJHGNEFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327429 | |
Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154554-41-3 | |
Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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